molecular formula C8H9IO B1339186 (3-Iodo-2-methylphenyl)methanol CAS No. 76350-89-5

(3-Iodo-2-methylphenyl)methanol

Cat. No. B1339186
CAS RN: 76350-89-5
M. Wt: 248.06 g/mol
InChI Key: WVKFJUYXMBJNKD-UHFFFAOYSA-N
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Patent
US04238505

Procedure details

A stirred solution of 3-hydroxymethyl-2-methylaniline hydrochloride from step A above and 17.2 ml of concentrated sulfuric acid in ice-water was cooled to 0° C., and a solution of 17.3 g (0.25 mole) of sodium nitrite in water was added dropwise. Upon complete addition the reaction mixture was stirred for an additional 0.5 hour, then an additional 8 ml of concentrated sulfuric acid was added dropwise. With the reaction mixture temperature still being maintained at 0° C., a solution of 49.8 g (0.30 mole) of potassium iodide in water was added dropwise, followed by the addition of 0.1 g of copper powder. The cooling bath was removed and the reaction mixture was slowly warmed to 70° C. After 1 hour at 70° C. the reaction mixture was allowed to cool to ambient temperature and stand for 18 hours. Water was added and the mixture was extracted with chloroform. The chloroform extract was washed with a saturated aqueous solution of sodium bisulfite, then with water. The chloroform layer was dried, filtered, and the filtrate concentrated under reduced pressure to give 15.2 g of (3-iodo-2-methylphenyl)-methanol as a dark solid. The nmr and ir spectra were consistent with the proposed structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
49.8 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0.1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[OH:2][CH2:3][C:4]1[C:5]([CH3:11])=[C:6]([CH:8]=[CH:9][CH:10]=1)N.S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:21].[K+]>O.[Cu]>[I:21][C:6]1[C:5]([CH3:11])=[C:4]([CH2:3][OH:2])[CH:10]=[CH:9][CH:8]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.OCC=1C(=C(N)C=CC1)C
Name
Quantity
17.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
17.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
49.8 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for an additional 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition the reaction mixture
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was slowly warmed to 70° C
WAIT
Type
WAIT
Details
After 1 hour at 70° C. the reaction mixture was allowed
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
WAIT
Type
WAIT
Details
stand for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
WASH
Type
WASH
Details
was washed with a saturated aqueous solution of sodium bisulfite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
IC=1C(=C(C=CC1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.